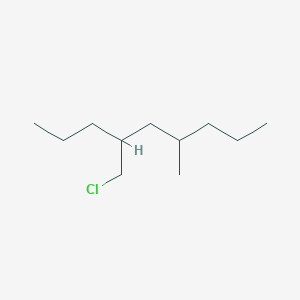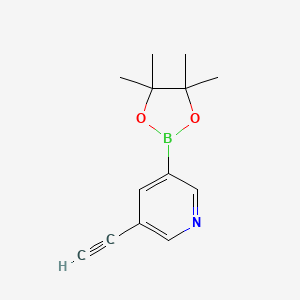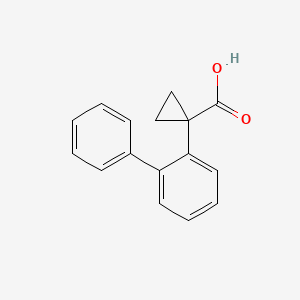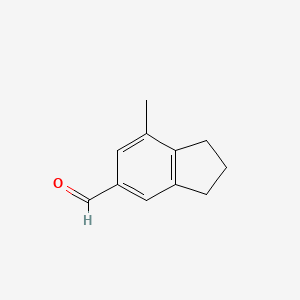
7-methyl-2,3-dihydro-1H-indene-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-2,3-dihydro-1H-indene-5-carbaldehyde is an organic compound belonging to the indene family It is characterized by a fused ring structure consisting of a benzene ring fused to a cyclopentane ring, with a methyl group at the 7th position and an aldehyde group at the 5th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-2,3-dihydro-1H-indene-5-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-methyl-2,3-dihydro-1H-indene.
Industrial Production Methods:
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl group at the 7th position can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a catalyst like FeCl3.
Major Products:
Oxidation: 7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid.
Reduction: 7-methyl-2,3-dihydro-1H-indene-5-methanol.
Substitution: Various halogenated or nitrated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
7-Methyl-2,3-dihydro-1H-indene-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and heterocycles.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-methyl-2,3-dihydro-1H-indene-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparaison Avec Des Composés Similaires
7-Methyl-2,3-dihydro-1H-indene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2,3-Dihydro-1H-indene-5-carbaldehyde: Lacks the methyl group, which may affect its steric and electronic properties.
5-Methyl-2,3-dihydro-1H-indene-7-carbaldehyde: The positions of the methyl and aldehyde groups are reversed, leading to different reactivity and applications.
Uniqueness: 7-Methyl-2,3-dihydro-1H-indene-5-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C11H12O |
|---|---|
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
7-methyl-2,3-dihydro-1H-indene-5-carbaldehyde |
InChI |
InChI=1S/C11H12O/c1-8-5-9(7-12)6-10-3-2-4-11(8)10/h5-7H,2-4H2,1H3 |
Clé InChI |
RFRXNOAIZYWHDR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1CCC2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Tert-butoxy)carbonyl]amino}-2-(4,4-difluorocyclohexylidene)aceticacid](/img/structure/B13572615.png)
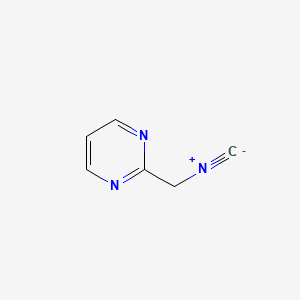
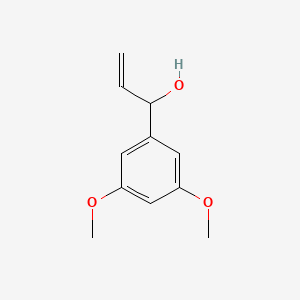
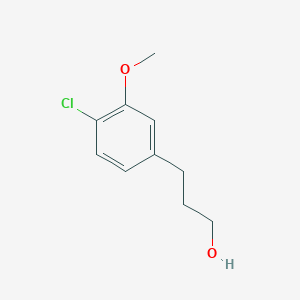
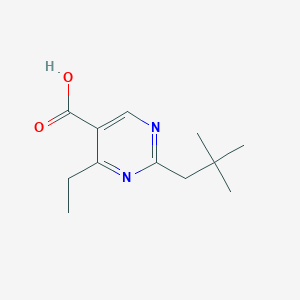

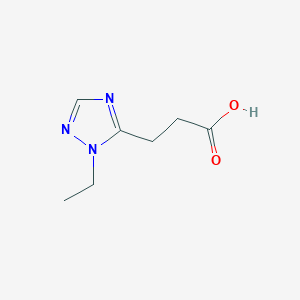
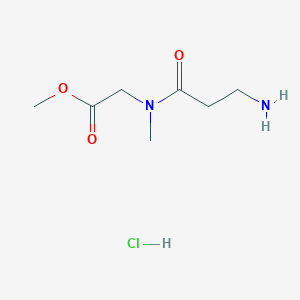
![6-Aminospiro[4.5]decan-8-ol](/img/structure/B13572663.png)
![N-[2-(Thiophen-2-YL)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B13572671.png)
![2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B13572672.png)
